molecular formula C11H13NO B8754267 1-(2-Cyanoethoxy)-2,5-dimethylbenzene

1-(2-Cyanoethoxy)-2,5-dimethylbenzene

Cat. No.: B8754267
M. Wt: 175.23 g/mol
InChI Key: SOTBKEMVJMWGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoethoxy)-2,5-dimethylbenzene is a substituted benzene derivative featuring a 2-cyanoethoxy group at position 1 and methyl groups at positions 2 and 4.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)propanenitrile

InChI

InChI=1S/C11H13NO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,7H2,1-2H3

InChI Key

SOTBKEMVJMWGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyanoethoxy vs. Chloromethyl Groups

The cyanoethoxy group in 1-(2-Cyanoethoxy)-2,5-dimethylbenzene differs significantly from halogenated analogs like 1-(chloromethyl)-3,5-dimethylbenzene (). Key distinctions include:

Property This compound 1-(Chloromethyl)-3,5-dimethylbenzene
Substituent Electronic Effects Electron-withdrawing (cyano) + electron-donating (ethoxy) Electron-withdrawing (chloromethyl)
Synthetic Yield Not reported 71% (using 10 eq. SOCl₂, 15 min reaction)
NMR Chemical Shifts Not reported $^1$H: 6.68–6.75 ppm (arene), 4.15 ppm (CH₂Cl); $^{13}$C: 138.3 ppm (quaternary C)

In contrast, the cyanoethoxy group may introduce polarity, affecting solubility and reactivity in further functionalization.

Positional Isomerism: Dimethyl Substitution Patterns

The 2,5-dimethyl configuration in the target compound contrasts with other dimethylbenzene isomers (e.g., 1,2-, 1,3-, and 1,4-dimethylbenzene). highlights that substituent position significantly impacts toxicity:

Isomer Toxicity (EC₅₀ to P. akamusi) Order of Toxicity
1,2-Dimethylbenzene Higher 1,2 > 1,3 > 1,4
1,3-Dimethylbenzene Moderate
1,4-Dimethylbenzene Lower

Alkoxy-Substituted Analogues

Ethoxy and methoxy derivatives, such as 2-ethoxy-4-isopropyl-1-methylbenzene (), share structural similarities with the target compound. Key differences include:

  • Functional Group Reactivity: The cyano group in this compound introduces nitrile functionality, enabling nucleophilic additions or reductions, whereas ethoxy groups typically participate in ether cleavage or oxidation.
  • Toxicity: Alkoxy groups generally exhibit lower acute toxicity compared to cyano or halogenated substituents. For example, chlorobenzene (EC₅₀ = 0.24 mM) is more toxic than methylbenzene (EC₅₀ = 1.12 mM) in P. akamusi larvae .

Joint Toxicity in Binary Mixtures

demonstrates that substituted benzenes often exhibit synergistic or antagonistic effects in mixtures. For example:

  • Synergism: Observed in 52.63% of binary combinations (e.g., phenol + chlorobenzene).
  • Antagonism : 47.37% of cases (e.g., methylbenzene + aniline).

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